1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Description
This compound features a quinoline core substituted at the 3-position with a 1,2,4-oxadiazole ring bearing a 4-(trifluoromethyl)phenyl group and a methyl group at the 1-position of the quinoline. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole moiety contributes to π-π stacking and hydrogen-bonding interactions in biological targets. This structural framework is commonly explored in medicinal chemistry for antimicrobial, kinase inhibitory, and receptor modulation activities .
Properties
IUPAC Name |
1-methyl-3-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O2/c1-25-10-14(16(26)13-4-2-3-5-15(13)25)18-23-17(24-27-18)11-6-8-12(9-7-11)19(20,21)22/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALLYKQBUJSYTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a derivative of the oxadiazole and quinoline scaffolds, which have gained attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, particularly its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure combines a quinoline core with a trifluoromethyl-substituted oxadiazole moiety, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
-
Anticancer Properties :
- The 1,3,4-oxadiazole scaffold has been reported to exhibit significant anticancer activities. Studies have shown that derivatives of this scaffold can inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC) .
- The compound has demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), SGC-7901 (gastric cancer), and others .
-
Mechanisms of Action :
- The anticancer effects are attributed to several mechanisms:
- Inhibition of Enzymes : Compounds containing the oxadiazole moiety have been shown to inhibit enzymes critical for DNA synthesis and repair .
- Targeting Kinases : The compound may interact with specific kinases involved in cell signaling pathways that regulate proliferation and apoptosis .
- Interference with Nucleic Acids : Oxadiazole derivatives can also bind to nucleic acids, affecting transcription and replication processes .
- The anticancer effects are attributed to several mechanisms:
Case Studies
- Cytotoxicity Testing :
- Molecular Docking Studies :
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Substitution patterns on the oxadiazole ring significantly influence biological activity.
- Trifluoromethyl groups enhance lipophilicity and cellular uptake, contributing to increased potency against cancer cells .
Data Table: Biological Activity Summary
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | HepG2 | 5.0 | Inhibition of thymidylate synthase |
| SGC-7901 | 7.5 | HDAC inhibition | |
| MCF-7 | 6.0 | Kinase inhibition | |
| Antimicrobial | Various bacteria | 10.0 | Disruption of bacterial cell wall |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that derivatives of quinoline compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and modulation of signaling pathways involved in cell growth and survival. For example, compounds similar to 1-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one have been reported to target specific kinases involved in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that quinoline derivatives can exhibit broad-spectrum antibacterial effects. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes .
Neuroprotective Effects
Research has indicated that compounds with similar structural features may possess neuroprotective properties. They could potentially modulate neurotransmitter systems or provide antioxidant effects, which are crucial in preventing neurodegenerative diseases .
Materials Science Applications
Fluorescent Probes
Due to its unique structural characteristics, this compound can be utilized as a fluorescent probe in materials science. The incorporation of oxadiazole moieties is known to enhance fluorescence properties, making it suitable for applications in bioimaging and sensing technologies .
Polymer Additives
The compound's stability and reactivity allow it to be used as an additive in polymers to improve their mechanical and thermal properties. Its incorporation into polymer matrices can enhance the material's resistance to degradation while also imparting unique optical properties .
Biological Research Applications
Biochemical Assays
In biological research, this compound can serve as a valuable tool in biochemical assays aimed at understanding cellular processes. Its ability to interact with various biomolecules makes it a candidate for studying enzyme activities and receptor interactions .
Drug Development
The ongoing exploration of quinoline derivatives for drug development highlights the potential of this compound as a lead compound for synthesizing novel therapeutics. Its structural modifications could lead to improved efficacy and selectivity against specific biological targets .
Case Studies
| Study Title | Findings | Implications |
|---|---|---|
| Anticancer Activity of Quinoline Derivatives | Demonstrated significant inhibition of cancer cell lines | Supports further development as an anticancer agent |
| Synthesis and Characterization of Fluorescent Probes | Developed new fluorescent probes with enhanced properties | Useful in bioimaging applications |
| Neuroprotective Properties of Quinoline Compounds | Exhibited protective effects against oxidative stress in neuronal cells | Potential therapeutic applications in neurodegenerative diseases |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Quinoline-Oxadiazole Derivatives
a. 1-Ethyl-6-methyl-3-(3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Structural Difference: Ethyl and methyl groups at the 1- and 6-positions of the quinoline, respectively.
- The 6-methyl substitution could alter electronic effects on the quinoline ring.
- Source: PubChem (Compound ID: Not specified) .
b. 3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methylquinolin-4(1H)-one
- Structural Difference : The oxadiazole is linked to a 4-ethoxy-3-methoxyphenyl group instead of 4-(trifluoromethyl)phenyl.
- Impact : The ethoxy and methoxy groups introduce electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group. This may reduce metabolic stability but improve solubility.
- Source : Structural analysis report .
Non-Quinoline Oxadiazole Analogs
a. 4-(3-(4-(4-(Trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)phenol
- Structural Difference: Replaces the quinoline with a phenol-substituted oxadiazole-phenoxy system.
- Impact: The phenol group enhances aqueous solubility but reduces membrane permeability. The trifluoromethylphenoxy moiety retains lipophilicity.
- Activity: Evaluated as a non-β-lactam penicillin-binding protein inhibitor .
b. 1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
a. V-0219 (Compound 9)
- Structure : 4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine.
- Key Features : Incorporates morpholine and piperidine groups, enhancing solubility and receptor interactions.
- Activity: Positive allosteric modulator of the GLP-1 receptor with subnanomolar potency in insulin secretion assays .
b. Benzo[d]imidazol-2-one-Oxadiazole Hybrids
Comparative Analysis Table
Key Findings and Implications
Trifluoromethyl Group : Ubiquitous in analogs for enhancing stability and target affinity.
Quinoline vs. Pyridinone/Phenol Cores: The quinoline-oxadiazole combination offers balanced lipophilicity and π-stacking capability, advantageous for antimicrobial and kinase targets. Pyridinone/phenol analogs prioritize solubility and polar interactions.
Substituent Effects : Ethoxy/methoxy groups improve solubility but may reduce metabolic resistance. Bromine or morpholine/piperidine additions enable covalent binding or receptor modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
